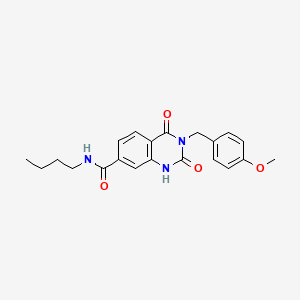

N-butyl-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a complex organic molecule, likely belonging to the class of quinazolines. Quinazolines are a type of heterocyclic compound, a class of compounds that have wide applications in medicinal chemistry due to their diverse biological activities .

Synthesis Analysis

The synthesis of such complex molecules typically involves multiple steps, each requiring specific reagents and conditions. For instance, the synthesis of related compounds, such as benzimidazolium salts, involves reactions with Ag2O . The exact synthesis pathway would depend on the specific structure of the compound and the starting materials available.Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques, such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry . These techniques provide information about the types of bonds and functional groups present in the molecule.Chemical Reactions Analysis

The chemical reactivity of a compound is influenced by its molecular structure. For instance, the presence of electron-rich or electron-poor sites can make the compound more susceptible to certain types of reactions. Direct nucleophilic substitution of alcohols is a common reaction in synthetic and process chemistry .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its solubility, melting point, and reactivity, can be determined through various experimental techniques. These properties are influenced by the compound’s molecular structure .Scientific Research Applications

Synthesis and Radioligand Binding Studies

This compound and its derivatives are utilized in the synthesis and evaluation for binding affinity towards specific receptors. For instance, research on methoxylated 1,2,3,4-tetrahydroisoquinoliniums derived from similar compounds showed their high affinity for apamin-sensitive binding sites, indicating potential applications in neuroscience and pharmacology (Graulich et al., 2006).

Catalytic and Synthetic Applications

Compounds structurally related to "N-butyl-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide" have been explored for their catalytic activities and synthetic applications. A study highlighted the niobium pentachloride-promoted conversion of carboxylic acids to carboxamides, showcasing a method for synthesizing 4-aryl-1,2,3,4-tetrahydroisoquinoline alkaloid structures, which could have implications in drug development and synthetic chemistry (Nery et al., 2003).

Development of Novel Ligands

Another aspect of its application is in the development of novel ligands for receptor studies, where derivatives have been synthesized and evaluated for their affinity towards sigma-2 receptors. This has significant implications in the study of receptor functions and potential therapeutic applications (Xu et al., 2005).

Anti-inflammatory and Analgesic Agents

Derivatives of "N-butyl-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide" have also been synthesized and screened for their anti-inflammatory and analgesic activities. Such studies contribute to the development of new therapeutic agents for treating inflammation and pain (Abu‐Hashem et al., 2020).

Carboxamide Protecting Groups

The development of new carboxamide protecting groups derived from the compound has implications in peptide synthesis and drug design. Research in this area focuses on creating groups that can be removed under mild conditions, facilitating the synthesis of complex molecules (Muranaka et al., 2011).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-butyl-3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H-quinazoline-7-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O4/c1-3-4-11-22-19(25)15-7-10-17-18(12-15)23-21(27)24(20(17)26)13-14-5-8-16(28-2)9-6-14/h5-10,12H,3-4,11,13H2,1-2H3,(H,22,25)(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCDDGSKUQYVRNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=O)N2)CC3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-butyl-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[1-(1-phenylcyclopropanecarbonyl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2976336.png)

![5-([(4-Methoxybenzyl)amino]carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B2976341.png)

![[3-(4-Bromo-3-fluoro-phenyl)-4,5-dihydro-isoxazol-5-yl]-methanol](/img/structure/B2976348.png)

![N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2976349.png)

![6,8-Difluoro-1-[(2-methoxyphenyl)methyl]-3-(4-methylbenzoyl)quinolin-4-one](/img/structure/B2976352.png)